molecular formula C11H16N2O2S B7562178 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine

1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine

Katalognummer B7562178
Molekulargewicht: 240.32 g/mol
InChI-Schlüssel: KTNIDJRBBFWZNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine, also known as Ro 15-4513, is a compound that belongs to the benzodiazepine family. It has been extensively studied due to its potential therapeutic applications in various neurological disorders.

Wissenschaftliche Forschungsanwendungen

1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. Additionally, 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 has been studied for its potential use in the treatment of alcohol addiction, as it has been shown to reduce alcohol consumption and withdrawal symptoms in rodents.

Wirkmechanismus

1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 acts as a selective antagonist of the GABA-A receptor subtype that contains alpha-4 and alpha-6 subunits. This receptor subtype is primarily found in the cerebellum and is involved in the modulation of motor coordination and learning. 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 binds to the benzodiazepine site on the receptor, which results in the inhibition of GABAergic neurotransmission.
Biochemical and Physiological Effects:
1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. Additionally, 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 has been shown to increase the levels of the stress hormone corticosterone in the blood.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 is that it has been extensively studied, and its mechanism of action is well understood. Additionally, it has been shown to have a range of effects in animal models, which makes it a useful tool for studying various neurological disorders. However, one limitation of 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 is that its effects are highly dependent on the specific GABA-A receptor subtype that it targets. This limits its usefulness in studying other neurological disorders that are not associated with this receptor subtype.

Zukünftige Richtungen

There are several future directions for the study of 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513. One potential direction is the further investigation of its potential therapeutic applications in alcohol addiction. Additionally, there is a need for further research into the specific GABA-A receptor subtypes that 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 targets, as this could lead to the development of more targeted therapies for neurological disorders. Finally, there is a need for more research into the long-term effects of 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513, as this could help to inform its potential use in clinical settings.

Synthesemethoden

1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 can be synthesized using a multi-step process that involves the reaction of 2-chloro-5-methylsulfonylbenzoic acid with methylamine, followed by reduction with lithium aluminum hydride. This process yields 1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine 15-4513 as a white crystalline powder.

Eigenschaften

IUPAC Name

1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-12-7-8-13(16(2,14)15)9-10-5-3-4-6-11(10)12/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNIDJRBBFWZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC2=CC=CC=C21)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-methylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.